4-Butylbenzyl Bromide
Overview
Description
4-Butylbenzyl Bromide is an organic compound with the molecular formula C11H15Br. It is a brominated derivative of butylbenzene, characterized by a butyl group attached to the benzene ring and a bromine atom attached to the benzyl position. This compound is a clear to light yellow liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butylbenzyl Bromide can be synthesized through the bromination of 4-butylbenzyl alcohol using hydrobromic acid or other brominating agents. The reaction typically involves the following steps:
- Dissolving 4-butylbenzyl alcohol in an organic solvent such as dichloromethane.
- Adding hydrobromic acid or another brominating agent to the solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
- Purifying the product through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve continuous flow reactors to ensure high yield and purity. The use of green oxidants and controlled reaction conditions can enhance the selectivity and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Butylbenzyl Bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as potassium iodide to form 4-butylbenzyl iodide.
Oxidation: It can be oxidized to form 4-butylbenzaldehyde.
Reduction: It can be reduced to form 4-butylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium iodide in acetone or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: 4-Butylbenzyl iodide.
Oxidation: 4-Butylbenzaldehyde.
Reduction: 4-Butylbenzyl alcohol
Scientific Research Applications
4-Butylbenzyl Bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals, fragrances, and polymers
Mechanism of Action
The mechanism of action of 4-Butylbenzyl Bromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic processes to introduce the butylbenzyl group into target molecules .
Comparison with Similar Compounds
4-tert-Butylbenzyl Bromide: Similar in structure but with a tert-butyl group instead of a butyl group.
4-Methylbenzyl Bromide: Contains a methyl group instead of a butyl group.
4-Bromobenzyl Bromide: Lacks the butyl group, having only the bromine atom attached to the benzyl position
Uniqueness: 4-Butylbenzyl Bromide is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the butyl group is required .
Properties
IUPAC Name |
1-(bromomethyl)-4-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQBGVFFKGZXJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478625 | |
Record name | 4-Butylbenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-16-5 | |
Record name | 4-Butylbenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butylbenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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